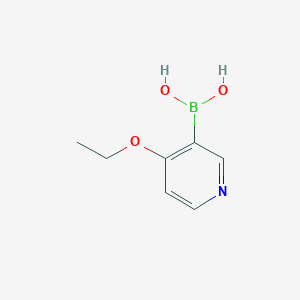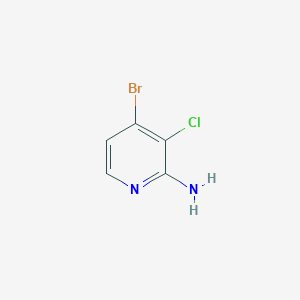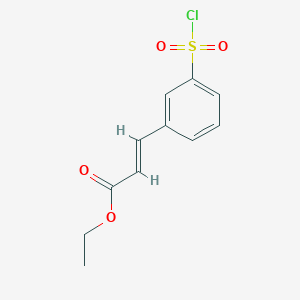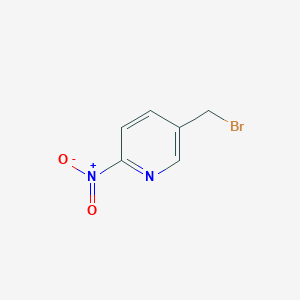
5-(Brommethyl)-2-nitropyridin
Übersicht
Beschreibung
The compound “5-(bromomethyl)-2-nitroPyridine” would be a derivative of pyridine, which is a basic heterocyclic organic compound. It would have a bromomethyl group (-CH2Br) and a nitro group (-NO2) attached to the 5th and 2nd carbon of the pyridine ring, respectively .
Molecular Structure Analysis
The molecular structure of “5-(bromomethyl)-2-nitroPyridine” would be characterized by the presence of a pyridine ring, a bromomethyl group, and a nitro group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a bromomethyl and nitro-substituted pyridine, “5-(bromomethyl)-2-nitroPyridine” would be expected to undergo a variety of chemical reactions. The bromomethyl group could be a site of nucleophilic attack, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(bromomethyl)-2-nitroPyridine” would depend on its molecular structure. For example, its solubility would be influenced by the polar nitro group and the nonpolar bromomethyl group .Wissenschaftliche Forschungsanwendungen
Blockcopolymer-Synthese
5-(Brommethyl)-2-nitropyridin: kann bei der Synthese von Blockcopolymeren durch kontrollierte radikalische Polymerisationstechniken wie RAFT (Reversible Addition-Fragmentation chain Transfer) eingesetzt werden. Diese Verbindung kann als Kettenübertragungsmittel fungieren und so eine präzise Kontrolle über das Molekulargewicht und die Zusammensetzung der resultierenden Polymere ermöglichen . Diese Blockcopolymere haben ein erhebliches Potenzial bei der Herstellung von fortschrittlichen Materialien mit maßgeschneiderten Eigenschaften für spezifische Anwendungen.
Design fortschrittlicher Materialien
Die Brommethylgruppe in This compound dient als reaktive Stelle für die weitere Funktionalisierung, was sie zu einem wertvollen Zwischenprodukt bei der Entwicklung fortschrittlicher Materialien macht. Diese Materialien können einzigartige Eigenschaften wie verbesserte thermische Stabilität, elektrische Leitfähigkeit oder spezifische Wechselwirkung mit anderen Substanzen aufweisen, die in Bereichen wie Elektronik, Beschichtungen und Nanotechnologie entscheidend sind .
Organische Synthese
In der organischen Chemie ist This compound ein vielseitiger Baustein für den Aufbau komplexer Moleküle. Seine Reaktivität ermöglicht die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen, was die Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika, Agrochemikalien und Farbstoffe, erleichtert .
Untersuchung photophysikalischer Eigenschaften
Die Nitropyridin-Einheit von This compound kann hinsichtlich ihrer photophysikalischen Eigenschaften untersucht werden. Forscher können die Lumineszenz-, Absorptions- und Emissionseigenschaften dieser Verbindung untersuchen, die für die Entwicklung neuer optischer Materialien und fluoreszierender Sonden unerlässlich sind .
Umweltforschung
This compound: kann in Umweltstudien verwendet werden, um das Verhalten von Nitroaromaten in Ökosystemen zu verstehen. Seine Abbauwege, die Wechselwirkung mit natürlicher organischer Substanz und die potenzielle Toxizität können Einblicke in die Umweltbelastung durch ähnliche Verbindungen liefern .
Medizinische Chemie
Die Brommethylgruppe in This compound ist ein funktioneller Griff, der verwendet werden kann, um verschiedene Pharmakophore zu binden, wodurch neue Medikamentenkandidaten entstehen. Seine Rolle bei der Entwicklung neuartiger Therapeutika, insbesondere im Bereich der entzündungshemmenden und krebshemmenden Medikamente, ist ein Gebiet der aktiven Forschung .
Katalyse
This compound: kann als Ligandvorläufer in der Katalyse fungieren. Durch Modifikation seiner Struktur können Chemiker neue Katalysatoren entwickeln, die eine Vielzahl chemischer Reaktionen ermöglichen, einschließlich solcher, die mit bestehenden Katalysatoren schwierig oder ineffizient sind .
Antioxidative Eigenschaften
Das Potenzial der Verbindung, die Oxidation freier Radikale zu beeinflussen, macht sie zu einem interessanten Thema für die Untersuchung antioxidativer Eigenschaften. Dies könnte zur Entwicklung neuer Antioxidantien führen, die biologische Systeme vor oxidativem Stress schützen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMMMFKJDQNPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304745 | |
| Record name | 5-(Bromomethyl)-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448968-52-3 | |
| Record name | 5-(Bromomethyl)-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448968-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



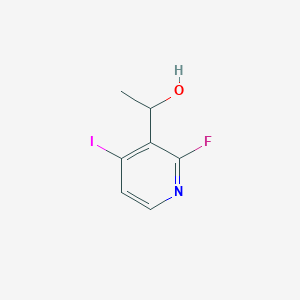

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)

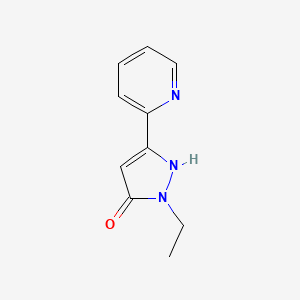
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
